(2R)-3-(methylamino)propane-1,2-diol
Description
Significance of Vicinal Amino Diols as Chiral Scaffolds in Advanced Organic Synthesis
Vicinal amino diols, characterized by having an amino group and a hydroxyl group on adjacent carbon atoms, are a fundamentally important structural motif. rsc.org This arrangement is frequently found in a wide array of biologically active molecules, including natural products and pharmaceuticals. researchgate.net In the realm of advanced organic synthesis, vicinal amino diols are highly prized as chiral scaffolds. This means their inherent chirality is used as a template to guide the formation of new stereocenters in a predictable manner.
These compounds are often employed as:
Chiral Building Blocks: They can be incorporated directly into the carbon skeleton of a target molecule, transferring their stereochemistry to the final product. nih.gov
Chiral Auxiliaries: Temporarily attached to a non-chiral substrate, they direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, having fulfilled its role of inducing asymmetry. nih.gov
Chiral Ligands: They can coordinate to metal catalysts, creating a chiral environment that influences the enantioselectivity of catalyzed reactions. nih.gov
The strategic use of vicinal amino diol scaffolds allows chemists to construct complex, multi-stereocenter molecules with a high degree of precision, which is a critical challenge in modern synthetic chemistry. koreascience.kr
The Enantiomeric Purity of (2R)-3-(methylamino)propane-1,2-diol: Importance in Stereoselective Transformations
Chirality is a key factor in the efficacy and safety of many pharmaceutical compounds. nih.gov Enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects. nih.gov Consequently, there is a strong regulatory and scientific preference for developing single-enantiomer drugs. americanpharmaceuticalreview.com
This underscores the critical importance of enantiomeric purity in chiral building blocks like this compound. Enantiomeric purity refers to the measure of how much of one enantiomer is present compared to the other in a sample. researchgate.net When this compound is used in a stereoselective transformation, its high enantiomeric purity is essential to ensure that the final product is also obtained in a high enantiomerically pure form. researchgate.netenamine.net
In stereoselective synthesis, this compound acts as a source of chirality, influencing the creation of new stereocenters with a specific orientation. koreascience.krnih.gov The use of an enantiomerically pure starting material or auxiliary like this compound is a foundational strategy for achieving high enantioselectivity in the synthesis of complex chiral molecules, which is a primary goal in the pharmaceutical and fine chemical industries. nih.gov
Historical Context and Evolution of Research on 3-(methylamino)propane-1,2-diol Systems
The synthesis of 3-amino-1,2-propanediol (B146019) and its N-substituted derivatives has been a subject of research due to their utility as versatile intermediates. Early and common synthetic routes often started from readily available materials like glycerin chlorohydrin or epichlorohydrin, which are treated with an appropriate amine, such as ammonia (B1221849) or methylamine (B109427). chemicalbook.comgoogle.comwipo.int These initial methods typically produced racemic mixtures, meaning they contained equal amounts of both the (R) and (S) enantiomers.
A significant challenge and area of evolution in the research on these systems has been the development of methods to obtain the individual, enantiomerically pure forms. The progression of synthetic methodology has seen a shift from the resolution of racemic mixtures—a process that involves separating the two enantiomers, often with considerable effort and expense—to the development of asymmetric synthesis routes that selectively produce one enantiomer. google.com Modern biocatalytic and chemocatalytic methods, for example, have enabled the direct and highly selective synthesis of chiral amino alcohols. nih.govnih.gov This evolution reflects a broader trend in organic chemistry towards more efficient and precise methods for constructing enantiomerically pure compounds, driven by the increasing demand for such molecules in fields like medicine and materials science.
Structure
3D Structure
Properties
CAS No. |
254436-44-7 |
|---|---|
Molecular Formula |
C4H11NO2 |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
(2R)-3-(methylamino)propane-1,2-diol |
InChI |
InChI=1S/C4H11NO2/c1-5-2-4(7)3-6/h4-7H,2-3H2,1H3/t4-/m1/s1 |
InChI Key |
WOMTYMDHLQTCHY-SCSAIBSYSA-N |
Isomeric SMILES |
CNC[C@H](CO)O |
Canonical SMILES |
CNCC(CO)O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2r 3 Methylamino Propane 1,2 Diol and Analogues
Chemoenzymatic and Biocatalytic Approaches to Enantiopure Amino Diols
Chemoenzymatic and biocatalytic methods offer sustainable and highly selective routes to chiral amino diols. These techniques leverage the inherent stereoselectivity of enzymes and whole organisms to resolve racemic mixtures or transform prochiral substrates into single enantiomers, often under mild reaction conditions.
Enzymatic Kinetic Resolution Strategies for Amino Alcohols
Enzymatic kinetic resolution (EKR) is a widely employed strategy for separating racemic mixtures of chiral compounds, including amino alcohols. This technique relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. Lipases are particularly common biocatalysts for this purpose, often used in transesterification reactions.
In a typical EKR of a racemic amino alcohol, a lipase (B570770) selectively acylates one enantiomer (e.g., the R-enantiomer) with an acyl donor, leaving the other enantiomer (S-enantiomer) largely unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated. The choice of enzyme, acyl donor, and solvent is critical for achieving high enantioselectivity (expressed as enantiomeric excess, ee) and conversion. For instance, lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia have demonstrated high efficiency in resolving chiral alcohols and amines. mdpi.compolimi.it
A notable advancement is the concept of double kinetic resolution, where both the chiral substrate (an alcohol) and a chiral acyl donor (a carbonate) are resolved simultaneously by the same enzyme, potentially yielding four optically pure compounds from a single process. mdpi.com This approach enhances atom economy and process efficiency. mdpi.com
Table 1: Examples of Enzymatic Kinetic Resolution of Chiral Alcohols
| Substrate | Biocatalyst | Result | Reference |
|---|---|---|---|
| 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | Candida antarctica lipase A (CAL-A) | 45% conversion, (R)-ester with 96% ee | scielo.br |
| 1-methyl-2,3-dihydro-1H-inden-1-ol | Candida antarctica lipase A (CAL-A) | 44% conversion, (R)-ester with 99% ee | scielo.br |
Biocatalyzed Desymmetrization of Prochiral Diols
Desymmetrization of a prochiral or meso-diol offers an elegant route to chiral building blocks, theoretically allowing for a 100% yield of a single enantiomer. This strategy involves the enantioselective modification of one of two identical, symmetrically placed functional groups (e.g., hydroxyl groups) in a prochiral molecule.
Enzymes, particularly lipases, can be used to catalyze the selective acylation of one of the enantiotopic hydroxyl groups of a prochiral diol. For example, the lipase-catalyzed acylation of 2-substituted-1,3-propanediols can yield chiral monoesters with high enantiomeric purity. organic-chemistry.org Similarly, the synthesis of both (R)- and (S)-3-allyloxy-propane-1,2-diol has been achieved from the racemic diol precursor through a series of biocatalytic reactions, including the asymmetric bioreduction of a prochiral ketone intermediate. researchgate.net
Beyond enzymes, chiral chemical catalysts have also been developed for the desymmetrization of diols. These include chiral phosphinite derivatives and dinuclear asymmetric zinc catalysts that can effectively catalyze the enantioselective acylation of meso-1,2-diols. organic-chemistry.org
Whole-Cell Biotransformations for (2R)-3-(methylamino)propane-1,2-diol Precursors
Whole-cell biotransformations utilize intact microorganisms to perform desired chemical conversions. This approach has the advantage of providing a native cellular environment for enzymes, complete with necessary cofactors and regeneration systems, which can simplify the process and reduce costs.
A key strategy for producing chiral amino alcohol precursors is the asymmetric reduction of a corresponding ketone. For instance, the enantiomerically pure (S)-alcohol precursor for the antidepressant duloxetine (B1670986) was produced with high yield (>80%) and excellent enantioselectivity (>99% ee) using the yeast Candida tropicalis as the whole-cell biocatalyst. researchgate.net The process involved the bioreduction of a ketone precursor, with optimized conditions for temperature, pH, and substrate concentration. researchgate.net Similarly, carbonyl reductases from Rhodosporidium toruloides have been successfully expressed in Escherichia coli for the production of chiral alcohol intermediates. researchgate.net These examples highlight the potential of whole-cell systems to synthesize chiral precursors that could be subsequently converted to this compound.
Enantioselective Chemical Synthesis of the (2R)-Stereoisomer
While biocatalysis offers powerful tools, enantioselective chemical synthesis provides alternative and complementary pathways to chiral molecules like this compound. These methods often rely on chiral auxiliaries or asymmetric catalysts to control the stereochemical outcome of a reaction.
Chiral Auxiliary-Mediated Methodologies for Stereocontrol
The chiral auxiliary approach involves covalently attaching a chiral molecule to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
Pseudoephedrine and its analogue pseudoephenamine are effective chiral auxiliaries for asymmetric synthesis. harvard.edu For example, amides derived from pseudoephenamine can undergo diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, which can then be reduced to the corresponding alcohols. harvard.edu The auxiliary guides the approach of the electrophile, leading to the preferential formation of one diastereomer. This methodology provides a robust and predictable way to control stereochemistry, and the auxiliary can often be recovered and reused. harvard.edurcsi.com
Table 2: Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Application | Key Feature | Reference |
|---|---|---|---|
| Pseudoephenamine | Diastereoselective alkylation of amides | Provides high diastereoselectivity in forming α- and β-substituted chiral products. | harvard.edu |
Asymmetric Catalysis in the Construction of the 1,2-Diol and Amino Functionalities
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high enantioselectivity using only a small amount of a chiral catalyst. Various catalytic systems have been developed for the key transformations required to synthesize this compound, namely the introduction of the 1,2-diol and the amino group.
A highly relevant example is the asymmetric dihydroxylation of allylamine, which directly installs both the diol and the amino functionalities. A chiral polymer-metal complex, wool-osmium tetroxide (wool-OsO₄), has been shown to catalyze this reaction to produce (R)-(+)-3-amino-1,2-propanediol. researchgate.net The enantioselectivity of this process is influenced by reaction conditions such as the catalyst loading and reaction time. researchgate.net
Other powerful asymmetric catalytic reactions include the Friedel-Crafts reaction, Mannich reaction, and Michael addition, which are used to form carbon-carbon or carbon-nitrogen bonds enantioselectively. mdpi.com For the construction of the 1,2-diol moiety, catalytic asymmetric methods starting from simple precursors like ethylene (B1197577) glycol have also been established, providing a platform for synthesizing a variety of optically pure 1,2-diols. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |
| 1-methyl-2,3-dihydro-1H-inden-1-ol |
| (S)-3-allyloxy-propane-1,2-diol |
| (R)-3-allyloxy-propane-1,2-diol |
| 2-substituted-1,3-propanediols |
| (R)-(+)-3-amino-1,2-propanediol |
| Pseudoephedrine |
| Pseudoephenamine |
| Allylamine |
| Ethylene glycol |
| Duloxetine |
Stereocontrolled Ring-Opening Reactions of Chiral Epoxides with Methylamine (B109427)
A key strategy for the enantioselective synthesis of this compound involves the stereocontrolled ring-opening of chiral epoxides with methylamine. This method leverages the high reactivity of the strained epoxide ring towards nucleophilic attack.
The reaction of (R)-2,3-epoxy-1-propanol with methylamine is a direct approach to obtaining the desired this compound. In a typical procedure, (R)-2,3-epoxy-1-propanol is treated with an aqueous solution of methylamine. chemicalbook.com The reaction is usually conducted at low temperatures, such as 0 °C, to control the exothermic nature of the reaction and to minimize side reactions. The nucleophilic methylamine attacks the less substituted carbon of the epoxide ring, leading to the formation of the desired 1,2-diol structure with a high degree of stereocontrol. The regioselectivity of the attack is governed by both steric and electronic factors.
The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). After the reaction is complete, excess methylamine and the solvent (water) are typically removed under reduced pressure. The final product is then purified by distillation under high vacuum to yield the pure this compound. chemicalbook.com
This method is advantageous due to its directness and the commercial availability of the chiral epoxide starting material. The stereochemistry of the final product is directly determined by the stereochemistry of the starting epoxide, making it a reliable method for producing the enantiomerically pure compound.
A study on the reaction of chiral enolates with epoxides has shown similar stereochemical outcomes, where the chiral auxiliary controls the diastereoselectivity of the ring-opening reaction. nih.gov This further supports the principle that the stereocenter in the epoxide dictates the stereochemical outcome of the product.
Diverse Synthetic Routes for the 3-(methylamino)propane-1,2-diol Scaffold
Beyond the stereospecific ring-opening of epoxides, several other synthetic routes have been developed to access the 3-(methylamino)propane-1,2-diol scaffold. These methods offer alternative pathways that can be advantageous depending on the availability of starting materials and desired scale of production.
Amination Reactions Utilizing Glycerin Chlorohydrin Derivatives
One of the classical and industrially relevant methods for synthesizing 3-(methylamino)propane-1,2-diol involves the amination of glycerin chlorohydrin derivatives. chemicalbook.com Glycerol (B35011) α-monochlorohydrin, also known as 3-chloro-1,2-propanediol (B139630), serves as a key precursor in this route. orgsyn.orgnoaa.govsigmaaldrich.comnih.gov
The synthesis typically involves the reaction of 3-chloro-1,2-propanediol with monomethylamine in an alkaline environment, often facilitated by the addition of a base like sodium hydroxide. chemicalbook.com The reaction proceeds via a nucleophilic substitution where the amino group of methylamine displaces the chlorine atom. The resulting product mixture undergoes a series of purification steps, including distillation, to isolate the 3-methylamino-1,2-propanediol.
The precursor, 3-chloro-1,2-propanediol, can be prepared by treating glycerol with hydrogen chloride. orgsyn.org This reaction can be catalyzed by acetic acid.
Reduction-Based Synthetic Pathways for Amino Diol Formation
Reduction-based methods, particularly reductive amination, provide a versatile approach to the synthesis of amino diols. masterorganicchemistry.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent.
While direct reductive amination to form 3-(methylamino)propane-1,2-diol from a corresponding keto-diol is less common, the principles of reductive amination are widely applied in the synthesis of various amines. masterorganicchemistry.comorganic-chemistry.org The process typically involves the in-situ formation of an imine or iminium ion, which is then reduced to the amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is crucial for achieving high selectivity, especially in the presence of other reducible functional groups. masterorganicchemistry.com
For the synthesis of related amino alcohol structures, reductive amination of suitable keto-alcohol or aldehyde-alcohol precursors is a viable strategy. For instance, a protected hydroxy-aldehyde or hydroxy-ketone could be reacted with methylamine, followed by reduction to yield the desired amino diol.
Multi-Component Reaction Approaches for Accessing Related Amino Diols
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. clockss.orgorganic-chemistry.orgnumberanalytics.com This approach offers advantages in terms of atom economy, step efficiency, and the generation of molecular diversity. clockss.orgmdpi.com
Several named MCRs, such as the Strecker, Mannich, and Ugi reactions, are fundamental in the synthesis of amino acid and amino alcohol derivatives. organic-chemistry.orgnih.gov For instance, the Strecker synthesis, the first reported MCR, produces α-amino cyanides from an aldehyde or ketone, an amine, and a cyanide source, which can then be hydrolyzed to α-amino acids. nih.gov The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, using formaldehyde (B43269) and a primary or secondary amine. organic-chemistry.org
While a direct MCR for the synthesis of this compound is not prominently described, the principles of MCRs can be applied to generate a library of related amino diol structures. By varying the aldehyde, amine, and nucleophile components, a diverse range of amino alcohols can be accessed efficiently.
Table 1: Overview of Selected Multi-Component Reactions
| Reaction Name | Reactants | Product Type |
| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide | α-Amino nitrile |
| Mannich Reaction | Aldehyde, Amine, Carbonyl Compound | β-Amino carbonyl compound |
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |
Sustainable and Green Chemistry Considerations in Large-Scale Synthesis
The principles of green chemistry are increasingly important in the chemical industry, aiming to design processes that are environmentally benign and sustainable. For the large-scale synthesis of this compound, several aspects of green chemistry are relevant.
One key consideration is the use of renewable feedstocks. Glycerol, a major byproduct of the biodiesel industry, is an attractive and sustainable starting material. Routes that utilize glycerol or its derivatives, such as glycerin chlorohydrin, align with green chemistry principles. orgsyn.org
Another aspect is the development of catalytic processes. The use of catalysts can reduce the amount of reagents needed and minimize waste generation. For example, integrating biotransformation with catalytic dehydration has been shown to be an environmentally benign route for producing other chemicals from diols. rsc.org In this approach, whole-cell biocatalysts were used under mild conditions (pH 6-7.5, 25-30 °C), followed by a catalytic dehydration step. rsc.org Such integrated bio-catalytic processes could offer a greener alternative to traditional synthetic methods.
Furthermore, improving atom economy and reducing the number of synthetic steps, as seen in multi-component reactions, are central tenets of green chemistry. clockss.orgnumberanalytics.com Designing synthetic routes that maximize the incorporation of starting material atoms into the final product minimizes waste and improves efficiency.
Solvent selection is also crucial. The use of water as a solvent, as in the epoxide ring-opening reaction with methylamine, is highly desirable from a green chemistry perspective. chemicalbook.com Minimizing the use of volatile and hazardous organic solvents is a key goal.
Chemical Transformations and Reactivity of 2r 3 Methylamino Propane 1,2 Diol Derivatives
Intramolecular Cyclization Reactions and Heterocycle Formation
The proximate arrangement of the amine and hydroxyl groups in (2R)-3-(methylamino)propane-1,2-diol derivatives facilitates intramolecular cyclization reactions, providing a direct route to valuable chiral heterocyclic compounds.
Synthesis of Chiral 1,3-Oxazolidines and 1,3-Oxazines from 3-(methylamino)propane-1,2-diol Derivatives
The condensation of this compound derivatives with aldehydes or ketones serves as a common and efficient method for the synthesis of chiral 1,3-oxazolidines. nih.govorganic-chemistry.orgresearchgate.net The reaction typically proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of water. The stereochemistry of the starting amino diol is transferred to the newly formed heterocyclic ring.
For instance, the reaction of an N-protected derivative of this compound with an aldehyde can lead to the formation of a 2,4-disubstituted 1,3-oxazolidine. The stereochemical outcome of this cyclization is often highly diastereoselective. mdpi.com Similarly, the synthesis of chiral 1,3-oxazines can be achieved through the reaction of suitable derivatives with formaldehyde (B43269) or other one-carbon synthons, often in a one-pot Mannich-type condensation. mdpi.com The use of chiral amines in these reactions allows for the synthesis of enantiopure dihydro nih.govnih.govnaphthoxazines. mdpi.com
Table 1: Examples of Chiral Heterocycle Synthesis from Amino Alcohol Derivatives
| Starting Material | Reagent | Product | Heterocycle |
| (2R)-3-(N-benzylamino)propane-1,2-diol | Benzaldehyde | (4R)-3-benzyl-2-phenyl-1,3-oxazolidine-4-methanol | 1,3-Oxazolidine |
| This compound | Paraformaldehyde | (4R)-3-methyl-1,3-oxazinane-4,5-diol | 1,3-Oxazine |
| (1S,2R)-Norephedrine | Various Aldehydes/Ketones | Chiral 1,3-Oxazolidines | 1,3-Oxazolidine |
Mechanistic Studies of Cyclization Pathways: Kinetic vs. Thermodynamic Control
The formation of 1,3-oxazolidines from amino alcohols and aldehydes can be governed by either kinetic or thermodynamic control, leading to different product distributions depending on the reaction conditions. wikipedia.orgyoutube.comlibretexts.orgyoutube.com
Under kinetic control , which is typically favored at lower temperatures and shorter reaction times, the product that is formed fastest predominates. wikipedia.orgyoutube.com In the context of 1,3-oxazolidine formation from this compound, the initial, reversible formation of the hemiaminal is a key step. The subsequent cyclization can lead to different diastereomers. The kinetically favored product arises from the lowest energy transition state.
Under thermodynamic control , favored by higher temperatures and longer reaction times, the most stable product is the major isomer. wikipedia.orglibretexts.org This requires that the reaction pathways are reversible, allowing for equilibration to the thermodynamically most stable isomer. Mechanistic studies on the formation of 1,3-oxazolidines from 1-amino-2-indanol (B1258337) have shown that while the oxazolidine (B1195125) can be formed under kinetic conditions, the corresponding imine is often the thermodynamically more stable product. mdpi.com The stereochemical outcome of the cyclization can also be influenced by the nature of the substituents and the reaction conditions, with studies showing that the formation of 2,4-trans-oxazolidines can be favored under acylating conditions. mdpi.com
The understanding and manipulation of these reaction pathways are crucial for the selective synthesis of the desired chiral heterocycle.
Functionalization and Derivatization Strategies
The presence of three distinct functional groups in this compound offers numerous possibilities for selective modification and the synthesis of a wide array of derivatives.
N-Alkylation and N-Acylation of the Methylamino Group
The secondary methylamino group in this compound can be readily functionalized through N-alkylation and N-acylation reactions.
N-Alkylation can be achieved using various alkylating agents, such as alkyl halides. However, achieving selective mono-N-alkylation can be challenging due to the potential for over-alkylation to form quaternary ammonium (B1175870) salts. organic-chemistry.org Reductive amination with aldehydes or ketones in the presence of a reducing agent is a common and effective method for controlled N-alkylation. google.com More recent methods utilize catalytic systems, such as ruthenium or iridium complexes, for the N-alkylation of amines with alcohols, offering a greener alternative with water as the main byproduct. nih.govacs.org A selective mono-N-alkylation of 3-amino alcohols has been reported using chelation with 9-borabicyclononane (B1260311) (9-BBN). organic-chemistry.org
N-Acylation is typically achieved by reacting the amino alcohol with acylating agents like acid chlorides or anhydrides in the presence of a base. acs.orggoogle.comwipo.int The higher nucleophilicity of the amine compared to the hydroxyl groups generally allows for selective N-acylation under controlled conditions. researchgate.netresearchgate.netresearchgate.net For instance, using catalytic amounts of dibutyltin (B87310) oxide can promote fast and chemoselective N-acylation of amino alcohols. acs.org
Table 2: Selected Methods for N-Functionalization of Amino Alcohols
| Transformation | Reagents and Conditions | Key Features |
| N-Alkylation | Alkyl halide, Base | Potential for over-alkylation |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Controlled mono-alkylation |
| Catalytic N-Alkylation | Alcohol, Ru or Ir catalyst | Green, atom-economical |
| Selective N-Acylation | Acid chloride/anhydride, Base | Generally selective for the amine |
| Catalytic N-Acylation | Acylating agent, Dibutyltin oxide | Fast and chemoselective |
Selective Protection and Deprotection of Hydroxyl Groups
The presence of both a primary and a secondary hydroxyl group in this compound necessitates the use of protecting group strategies for regioselective functionalization. The choice of protecting group and the reaction conditions are critical for achieving the desired selectivity. organic-chemistry.orgresearchgate.net
The primary hydroxyl group is generally more sterically accessible and therefore can often be selectively protected over the secondary hydroxyl group. Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TBDMS, TIPS), acetals (e.g., acetonide for 1,2-diols), and benzyl (B1604629) ethers. organic-chemistry.org The formation of cyclic acetals, such as an acetonide, can be used to protect both hydroxyl groups simultaneously. thieme-connect.de
Conversely, selective protection of the secondary hydroxyl group is more challenging but can be achieved using specialized catalytic systems. nih.gov Orthogonal protecting group strategies, where different protecting groups that can be removed under different conditions are used, are invaluable for the sequential functionalization of the molecule. organic-chemistry.org For example, a silyl ether could protect the primary alcohol while a benzyl ether protects the secondary alcohol, allowing for selective deprotection and further reaction at either site.
Furthermore, the amino group can be protected, for example as a carbamate (B1207046) (e.g., Boc or Cbz), to prevent its interference in reactions targeting the hydroxyl groups. researchgate.netorganic-chemistry.org The Boc group is readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O) and can be removed under acidic conditions. orgsyn.org
Regioselective Functionalization of the Diol Moiety
Achieving regioselective functionalization of the 1,2-diol moiety in this compound derivatives is a key challenge in harnessing its synthetic potential. The inherent difference in reactivity between the primary and secondary hydroxyl groups can be exploited.
Organocatalysis has emerged as a powerful tool for the regioselective functionalization of diols. rsc.orgrsc.org For instance, certain catalysts can direct acylation or silylation to either the primary or the secondary hydroxyl group with high selectivity. nih.gov Chelation-controlled strategies can also be employed to achieve regioselectivity. For example, the formation of a temporary cyclic boronate ester between the diol and a boronic acid can activate one hydroxyl group over the other for subsequent reaction.
Oxidation of the diol moiety can also be performed regioselectively. While many oxidation methods can lead to cleavage of the C-C bond, specific reagents and conditions have been developed for the selective oxidation of the secondary alcohol to a ketone while leaving the primary alcohol untouched. thieme-connect.com This transformation opens up further avenues for derivatization, such as reduction to the epimeric alcohol or conversion to an imine.
Stereoselective Reactivity and Diastereomeric Control
The chiral backbone of this compound and its derivatives serves as a valuable scaffold in asymmetric synthesis. The pre-existing stereocenter at the C2 position exerts significant stereochemical influence on subsequent reactions, enabling control over the formation of new chiral centers. This stereodirecting effect is fundamental to its application as a chiral building block for synthesizing complex, enantiomerically pure molecules.
The absolute (2R)-configuration of the propane-1,2-diol backbone inherently dictates the three-dimensional arrangement of its functional groups. In any chemical transformation, this fixed stereochemistry controls the trajectory of incoming reagents, leading to stereoselective outcomes. The hydroxyl and methylamino groups can act as directing groups, often through the formation of transient chelates with metal catalysts or by sterically blocking one face of the molecule.
A key example of this influence is in the derivatization of the core structure, such as the nucleophilic opening of a related chiral epoxide. In the synthesis of steviol-derived aminotriols, a stereochemically defined spiro-epoxide was reacted with various amines. The nucleophilic attack proceeds in a stereospecific manner, where the existing configuration of the epoxide dictates the configuration of the resulting amino-alcohol product. This principle is directly applicable to derivatives of this compound, where reactions at the hydroxyl or amino groups, or at adjacent positions, will be influenced by the C2 stereocenter.
This stereochemical influence extends to biochemical reactions. A study on the metabolism of the related compound, (R)- and (S)-3-(phenylamino)propane-1,2-diol (PAP), in mice revealed that the enantiomers are metabolized differently. Although the specific metabolites were qualitatively similar, a "relatively higher proportion of several detected metabolites" was observed in mice treated with (R)-PAP compared to those given the (S)-enantiomer. This demonstrates that the (R)-configuration directly influences the rate and pathway of metabolic transformations, such as hydroxylation and oxidation, underscoring the profound effect of the innate chirality on reactivity.
Diastereoselective induction is the ability of a chiral center within a molecule to influence the creation of a new stereocenter, resulting in a preference for one diastereomer over another. Derivatives of this compound are frequently employed for this purpose, often after being converted into more rigid cyclic structures like oxazolidinones. These cyclic intermediates lock the relative positions of the substituents, enhancing the facial bias for subsequent reactions.
A clear illustration of this principle is the asymmetric aldol (B89426) addition to an N-acyl thiazolidinethione, a precursor system for generating amino diol structures. The reaction creates a new hydroxyl-bearing stereocenter, and the stereochemical outcome is controlled by the existing chiral auxiliary. In one such reaction, a syn-aldol adduct was formed with a notable preference for one diastereomer. This adduct could then be converted into a single diastereomer of the corresponding oxazolidin-2-one through a subsequent Curtius reaction.
Table 1: Example of Diastereoselective Induction in the Synthesis of an Oxazolidin-2-one Precursor. The initial aldol reaction shows moderate diastereoselectivity, which is then resolved to a single diastereomer in the subsequent cyclization step. Data sourced from a study on asymmetric aldol/Curtius reactions. nih.gov
Another approach involves leveraging the chiral backbone as a solvent or additive. While a study using (R)-3-amino-1,2-propanediol as a component of a chiral deep eutectic solvent did not result in enantiomeric excess in the tested n-butyllithium addition, it represents an area of ongoing exploration into how the chirality of such molecules can be transferred during a reaction.
The synthesis of complex molecules often relies on building upon a chiral scaffold. For instance, Garner's aldehyde, a well-known chiral building block derived from D-serine, is used to construct other complex amino acids with high stereocontrol. This principle is directly analogous to using derivatives of this compound as the starting point for multi-step syntheses, where the (2R) center ensures the stereochemical integrity of the final product.
Applications of 2r 3 Methylamino Propane 1,2 Diol As a Chiral Building Block in Advanced Organic Synthesis
Precursor in the Stereoselective Synthesis of Complex Chiral Molecules
The defined stereochemistry of (2R)-3-(methylamino)propane-1,2-diol is a crucial feature that allows for its use as a chiral precursor. This enables chemists to construct intricate molecular architectures with a high degree of stereocontrol, which is often essential for the biological activity of the target compounds.
Utility in the Formation of Chiral Morpholinium Ring Systems
This compound and its derivatives are instrumental in the synthesis of chiral morpholine (B109124) ring systems. These heterocyclic structures are prevalent in many biologically active compounds. For instance, electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols, which can be derived from this compound, yields chiral morpholines. banglajol.info The reaction of N-allyl derivatives with bromine in dichloromethane (B109758) at low temperatures can lead to the formation of (2R, 5S)-disubstituted morpholines. banglajol.info The stereochemical outcome of these cyclizations is highly dependent on the reaction conditions and the nature of the substituents. banglajol.info
Role in the Synthesis of Specific Chiral Intermediates for Bioactive Compounds
The utility of this compound as a chiral building block is highlighted in the synthesis of several key intermediates for important bioactive molecules.
Precursors to Reboxetine (B1679249): While direct synthesis of reboxetine from this compound is not explicitly detailed in the provided context, the synthesis of chiral morpholine derivatives is a closely related process. banglajol.info Reboxetine contains a chiral morpholine core, and the methodologies used to create substituted chiral morpholines from amino alcohol precursors are analogous to the strategies that would be employed for reboxetine synthesis.
Sphingolipid Analogues: this compound can serve as a precursor for the synthesis of sphingolipid analogues. For example, the synthesis of 3-[(2-hydroxydodecyl)methylamino]propane-1,2-diol demonstrates the introduction of a long alkyl chain, a characteristic feature of sphingolipids, onto the amino alcohol scaffold. chemicalbook.com
Chloramphenicol (B1208): The synthesis of the antibiotic chloramphenicol can be achieved through a multi-step process starting from precursors that share structural similarities with this compound. A key intermediate in some synthetic routes is (1R,2R)-2-amino-1-phenyl-1,3-propanediol. google.com Although not identical, the synthesis of this amino diol highlights the general strategies that can be adapted from related chiral amino alcohols. google.com The synthesis involves steps like nitration and reduction to install the necessary functional groups. google.com
Construction of Novel Chiral Scaffolds for Research Purposes
Beyond its use in the synthesis of known bioactive compounds, this compound is valuable for constructing novel chiral scaffolds for chemical research. These scaffolds can be used to explore new chemical space and develop molecules with unique properties. For example, it can be a starting point for creating diverse libraries of chiral compounds for screening in drug discovery programs. The amino and diol functionalities allow for a wide range of chemical modifications, leading to the generation of complex and diverse molecular architectures. rsc.org
Development of Chiral Ligands and Organocatalysts Based on this compound
The chiral nature of this compound makes it an excellent scaffold for the development of chiral ligands and organocatalysts, which are essential tools in asymmetric synthesis.
Design and Synthesis of this compound Derived Ligands for Asymmetric Catalysis
The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis. nih.govnih.govchemrxiv.org Ligands derived from this compound can be synthesized by modifying its amino and hydroxyl groups. These modifications can introduce phosphine, amine, or other coordinating groups, which can then bind to a metal center to form a chiral catalyst. The stereochemistry of the resulting catalyst is dictated by the (2R) configuration of the starting material, which in turn can induce high enantioselectivity in a variety of chemical transformations.
Application as Chiral Auxiliaries in Enantioselective Transformations
A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. This compound and its derivatives can function as effective chiral auxiliaries. banglajol.info For example, in the synthesis of chiral morpholine derivatives, the stereocenter of the amino alcohol directs the formation of the new stereocenters in the morpholine ring. banglajol.info After the desired transformation, the chiral auxiliary can often be cleaved and recovered for reuse, making the process more efficient.
Explorations in Material Science
While the primary focus of this compound has been in organic synthesis, its unique structure also presents opportunities in the field of material science. The presence of multiple reactive sites allows for its incorporation into polymeric structures, potentially leading to materials with novel properties.
Potential as Monomers or Cross-linkers in Specialty Polymer Synthesis
The diol functionality of this compound makes it a suitable candidate as a monomer in the synthesis of polyesters and polyurethanes. The incorporation of this chiral diol into the polymer backbone would result in a chiral polymer. Chiral polymers are of significant interest for applications such as chiral chromatography, where they can be used as the stationary phase for the separation of enantiomers, and in the development of chiral sensors.
Furthermore, the trifunctional nature of the molecule (one amine and two hydroxyls) allows it to act as a cross-linking agent. Cross-linking is a process that connects polymer chains, leading to the formation of a three-dimensional network. The use of a chiral cross-linker like this compound could impart chirality to the entire polymer network, potentially influencing the material's mechanical and optical properties. For example, it could be used to create chiral polymer gels with unique swelling and recognition properties.
Development of Functional Materials Incorporating Amino Diol Moieties
The amino diol moiety can be incorporated into materials to impart specific functionalities. For example, the amine group can be used to anchor metal nanoparticles or other functional molecules to a polymer support. The diol groups can participate in hydrogen bonding, which can influence the self-assembly and macroscopic properties of the material.
Research into the use of related amino diols, such as 2-amino-1,3-propane diols, has shown that they can be versatile platforms for the synthesis of functional cyclic carbonate monomers. rsc.org These monomers can then be polymerized to create biodegradable polymers with a range of functionalities. This suggests a promising avenue for the future application of this compound in the development of advanced, functional, and potentially biodegradable materials.
Conclusion
Advanced Spectroscopic Techniques for Structural and Stereochemical Assignment
A combination of sophisticated spectroscopic methods provides a comprehensive understanding of the three-dimensional structure and stereochemical purity of this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio and Absolute Configuration Determination
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's constitution. chemicalbook.com
For the determination of absolute configuration and diastereomeric ratios, the use of chiral derivatizing agents (CDAs) in conjunction with NMR is a well-established strategy. mdpi.com These agents react with the chiral analyte to form diastereomers, which, unlike enantiomers, exhibit distinct chemical shifts and coupling constants in their NMR spectra. mdpi.com For instance, the reaction of this compound with a chiral acid can produce diastereomeric esters, allowing for the quantification of enantiomeric excess and the assignment of absolute configuration by analyzing the relative intensities and chemical shift differences of specific proton signals. researchgate.net
A detailed analysis of the anisotropic effects in the ¹H NMR spectra of these diastereomeric derivatives can provide a correlation between the observed chemical shift differences (Δδ) and the absolute configuration of the substrate. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for this compound This table presents typical chemical shift ranges. Actual values can vary based on solvent and experimental conditions.
| Proton | Chemical Shift (ppm) |
|---|---|
| H-1 | 3.40 - 3.60 |
| H-2 | 3.70 - 3.90 |
| H-3 | 2.50 - 2.70 |
| N-CH₃ | 2.30 - 2.50 |
| OH | Variable |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, offers valuable insights into the conformational landscape of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to its geometry and intermolecular interactions. youtube.com
By comparing the experimental spectra with theoretical calculations, typically performed using Density Functional Theory (DFT), the most stable conformers of the molecule can be identified. nih.gov The analysis of characteristic vibrational bands, such as those corresponding to O-H, N-H, and C-O stretching, can reveal information about intramolecular and intermolecular hydrogen bonding, which plays a significant role in determining the preferred conformation. researchgate.net For instance, the position and shape of the O-H stretching band in the FT-IR spectrum can indicate the extent of hydrogen bonding within the molecule and with the surrounding medium.
Table 2: Key Vibrational Frequencies for this compound This table lists characteristic vibrational modes. Assignments are based on general group frequencies and may require computational analysis for precise attribution.
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3300 - 3500 (broad) | 3300 - 3500 (weak) |
| N-H Stretch | 3250 - 3400 (medium) | 3250 - 3400 (weak) |
| C-H Stretch (aliphatic) | 2850 - 3000 (strong) | 2850 - 3000 (strong) |
| C-O Stretch | 1000 - 1150 (strong) | 1000 - 1150 (medium) |
Chiroptical Methods (e.g., Electronic Circular Dichroism) for Absolute Configuration Elucidation
Chiroptical methods are uniquely suited for determining the absolute configuration of chiral molecules like this compound. Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netmdpi.com
While this compound itself may not possess a strong chromophore for direct ECD analysis, derivatization with a suitable chromophoric group can induce a measurable ECD spectrum. nih.govnih.gov The sign and intensity of the Cotton effects in the ECD spectrum of the derivative are directly related to its absolute stereochemistry. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a known configuration, the absolute configuration of the parent molecule can be unambiguously assigned. mdpi.com This approach has been successfully applied to a variety of chiral molecules, including those with multiple stereocenters. mdpi.com
Chromatographic Methodologies for Purity and Enantiomeric Excess Determination in Research
Chromatographic techniques are essential for assessing the chemical purity and enantiomeric excess of this compound in synthetic research batches.
Gas Chromatography (GC) Method Development for Purity Profiling in Synthetic Batches
Gas chromatography (GC) is a robust and sensitive technique for determining the purity of volatile compounds like this compound. google.compatsnap.com The development of a GC method involves optimizing parameters such as the stationary phase, column temperature, and carrier gas flow rate to achieve optimal separation of the main compound from any impurities. google.comchromatographyonline.com
For a compound like this compound, which contains polar functional groups, derivatization may be necessary to improve its volatility and chromatographic behavior. nih.gov However, methods have also been developed that allow for direct injection without derivatization, simplifying the analytical process. google.com A well-developed GC method can provide a detailed impurity profile, quantifying the levels of any by-products or residual starting materials in a synthetic batch. chromatographyonline.com
Table 3: Typical GC Method Parameters for Purity Analysis of 3-methylamino-1,2-propanediol These parameters are illustrative and may require optimization for specific instruments and samples.
| Parameter | Value |
|---|---|
| Column | Capillary column (e.g., SE-54) |
| Injection Temperature | 250 - 280 °C |
| Column Temperature Program | Initial temp: 100 °C, Ramp: 10 °C/min, Final temp: 260 °C |
| Carrier Gas | Nitrogen or Helium |
| Flow Rate | 30 - 40 mL/min google.com |
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the enantiomeric purity of chiral compounds. nih.govmdpi.com To separate the enantiomers of this compound, a chiral stationary phase (CSP) is typically employed. worldwidejournals.com These CSPs are designed to interact differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification.
Alternatively, pre-column derivatization with a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov The choice of the chiral selector or derivatizing agent is critical and often requires screening of various options to achieve the desired resolution. worldwidejournals.com A validated HPLC method can accurately determine the enantiomeric excess (e.e.) of this compound, ensuring that the desired stereoisomer is present in the required purity. researchgate.net
Table 4: Representative HPLC Method Parameters for Enantiomeric Purity of 3-amino-1,2-propanediol (B146019) Derivatives Method parameters are highly dependent on the specific chiral stationary phase or derivatization agent used.
| Parameter | Value |
|---|---|
| Column | Chiral Stationary Phase (e.g., Chiralpak) |
| Mobile Phase | Hexane/Ethanol/Modifier mixture worldwidejournals.com |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detector | UV or Mass Spectrometer (MS) |
Future Directions and Emerging Research Avenues for 2r 3 Methylamino Propane 1,2 Diol
Development of Next-Generation Stereoselective Methodologies for Amino Diol Synthesis
The stereoselective construction of the amino diol moiety is the critical step in any synthesis. beilstein-journals.org Traditional chemical syntheses often require lengthy routes and extensive use of protecting-group strategies, which can limit scalability and industrial application. nih.govresearchgate.net Consequently, emerging research is heavily focused on developing more efficient and highly selective next-generation methodologies.
A primary avenue of this research is the expanding field of biocatalysis. researchgate.net Enzymatic synthesis offers a powerful alternative to traditional techniques, providing excellent regio-, chemo-, and stereoselectivity under mild operating conditions. researchgate.net A notable strategy involves a three-component approach for the stereoselective enzymatic synthesis of amino diols from a diverse set of prochiral aldehydes, hydroxy ketones, and amines. nih.govresearchgate.net This method can combine biocatalytic aldol (B89426) reactions with reductive aminations in a two-step process without the need for intermediate isolation. nih.gov For example, variants of D-fructose-6-phosphate aldolase (FSA) have been successfully combined with imine reductases (IREDs) to produce amino diols with high stereoselectivity. nih.govresearchgate.net
Another key strategy involves the stereoselective aminohydroxylation of allylic carbamates, often carried out in the presence of a potassium osmate catalyst. beilstein-journals.org This pathway has been effectively used in the synthesis of various amino diol structures. beilstein-journals.org These advanced methodologies represent a significant step forward, moving away from complex, multi-step procedures towards more streamlined and sustainable synthetic routes.
Exploration of Novel Catalytic and Auxiliary Applications Derived from the (2R)-3-(methylamino)propane-1,2-diol Scaffold
Beyond its role as a synthetic building block, the inherent chirality and functional groups of the this compound scaffold make it an attractive candidate for applications in asymmetric catalysis. Chiral amino diols derived from natural products like monoterpenes have already demonstrated their potential as effective chiral catalysts in a range of stereoselective transformations. nih.gov
One of the well-established applications for such scaffolds is in the enantioselective addition of organozinc reagents to aldehydes. nih.gov For instance, a library of monoterpene-based aminodiols has been successfully applied as chiral catalysts in the addition of diethylzinc to benzaldehyde, yielding the corresponding chiral alcohol with varying degrees of enantioselectivity. nih.gov The structural rigidity and specific conformation of the amino diol catalyst are crucial for inducing high levels of stereocontrol in the reaction.
Future research will likely explore the derivatization of the this compound scaffold to create a broader library of chiral ligands and organocatalysts. By modifying the substituents on the nitrogen atom or the hydroxyl groups, it is possible to fine-tune the steric and electronic properties of the catalyst, thereby optimizing its performance for specific chemical transformations. These novel catalysts could find applications in a wide array of asymmetric reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions, further extending the utility of this versatile chiral scaffold.
Advanced Computational Modeling for Rational Design of this compound-Based Systems
The rational design of catalysts and synthetic pathways is being revolutionized by advanced computational modeling. mdpi.commdpi.com For systems based on this compound, computational chemistry offers powerful tools to predict and understand stereoselectivity, optimize catalyst structures, and elucidate reaction mechanisms. nih.gov
Quantum mechanical methods, such as Density Functional Theory (DFT), are central to this effort. mdpi.com DFT calculations can be used to model the transition states of catalytic reactions, providing insight into the origins of enantioselectivity. nih.govacs.org By comparing the energies of competing reaction pathways, researchers can predict which stereoisomer will be preferentially formed. rsc.org This predictive power is invaluable for the a priori design of new chiral catalysts based on the amino diol scaffold, minimizing the trial-and-error approach often required in catalyst development. nih.gov For example, computational models can be created based on the transition state of a reaction or the ground-state structures of the catalysts to develop quantitative structure-selectivity relationships. nih.gov
Furthermore, the integration of machine learning (ML) is emerging as a data-driven approach to accelerate catalyst discovery. nih.govarxiv.org By training ML models on existing experimental data, it is possible to predict the enantioselectivity of a reaction for a new substrate or catalyst. arxiv.orgacs.org This synergy between computational modeling and experimental work creates a powerful feedback loop, where computational predictions guide experimental efforts, and the resulting data is used to refine the computational models, leading to the rapid development of highly efficient and selective catalytic systems.
Integration of this compound Synthesis and Derivatization into Flow Chemistry and Automated Platforms
The translation of synthetic procedures from traditional batch chemistry to continuous flow and automated platforms offers numerous advantages, including improved safety, reproducibility, scalability, and the potential for high-throughput experimentation. The synthesis and derivatization of this compound are well-suited for this transition.
Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields and purities compared to batch processes. Automated platforms can integrate synthesis, work-up, purification, and analysis into a single, streamlined workflow. These systems can be programmed to perform a large number of experiments in parallel, systematically varying reaction conditions or building blocks.
This capability is particularly valuable for creating libraries of derivatives based on the this compound scaffold. By coupling the amino diol to a variety of different reagents in an automated fashion, researchers can rapidly generate a diverse set of compounds for screening in catalytic or biological applications. The integration with online analytical techniques, such as mass spectrometry or HPLC, allows for real-time reaction monitoring and optimization, further accelerating the discovery process. The adoption of these modern synthetic technologies will be crucial for efficiently exploring the chemical space around this compound and identifying new derivatives with enhanced properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
